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molecular formula TiCl2<br>Cl2Ti B154223 Titanium dichloride CAS No. 10049-06-6

Titanium dichloride

Cat. No. B154223
M. Wt: 118.77 g/mol
InChI Key: ZWYDDDAMNQQZHD-UHFFFAOYSA-L
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Patent
US05929266

Procedure details

(1R,7S)-1,3,10,10-Tetramethyltricyclo-[5.2.1 .02,6 ]-deca-2,5-dienyl)(η5 -cyclopentadienyl)titanium dichloride (21 mg, 0.05 mmol, prepared as in Example 6) together with 2-phenyl-1-butene (132 mg, 1 mmol) and freshly distilled toluene (5 ml) were placed into a 50 ml round-bottomed flask. After degassing with three freeze/thaw cycles the vessel was filled with hydrogen (3 evacuate/refill cycles). n-Butyllithium (0.2 ml, 22.5 M, 0.5 mmol) was then added via syringe at room temperature and the resulting dark grey/green reaction mixture was stirred under a pressure of 20 p.s.i. hydrogen, while excluding light, for 40 hours. The hydrogen pressure was vented and the reaction vessel opened to air. Aqueous hydrochloric acid (2 ml, 5 M) was added and mixture was stirred for 5 minutes. The organic phase was separated and the aqueous phase extracted with ether (3×5 ml). The combined organic phases were dried (sodium sulphate) and the solvents removed iii vacuo to provide 2-phenylbutane (56 mg, 0.42 mmol) of 10.3% ee (assessed using gas chromatography, Astec α-DA column, 65° C.).
Quantity
0.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
132 mg
Type
reactant
Reaction Step Six
Quantity
21 mg
Type
catalyst
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([CH2:9][CH3:10])=[CH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([Li])CCC.[H][H].Cl>[Cl-].[Cl-].[Ti+2].C1(C)C=CC=CC=1>[C:1]1([CH:7]([CH2:9][CH3:10])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
20
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
132 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(=C)CC
Name
Quantity
21 mg
Type
catalyst
Smiles
[Cl-].[Cl-].[Ti+2]
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After degassing with three freeze/thaw cycles the vessel
ADDITION
Type
ADDITION
Details
was filled with hydrogen (3 evacuate/refill cycles)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with ether (3×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
the solvents removed iii vacuo

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.42 mmol
AMOUNT: MASS 56 mg
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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